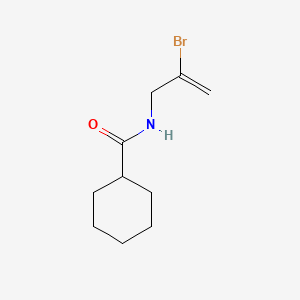
Cyclohexanecarboxamide, N-(2-bromoallyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxamide, N-(2-bromoallyl)- is a chemical compound with the molecular formula C10H16BrNO It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with a 2-bromoallyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-(2-bromoallyl)- typically involves the reaction of cyclohexanecarboxamide with 2-bromoallyl bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Cyclohexanecarboxamide and 2-bromoallyl bromide.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or potassium carbonate to neutralize the hydrogen bromide formed during the reaction.
Procedure: The cyclohexanecarboxamide is dissolved in the solvent, and the base is added. The 2-bromoallyl bromide is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration, washed, and purified using column chromatography.
Industrial Production Methods
Industrial production of Cyclohexanecarboxamide, N-(2-bromoallyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters precisely. The product is typically purified using large-scale chromatography or recrystallization techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Cyclohexanecarboxamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-allyl derivatives, while oxidation reactions can produce corresponding oxides or ketones.
科学研究应用
Cyclohexanecarboxamide, N-(2-bromoallyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Cyclohexanecarboxamide, N-(2-bromoallyl)- involves its interaction with specific molecular targets and pathways. The 2-bromoallyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with potential biological activities. The compound may also interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
Cyclohexanecarboxamide: The parent compound without the 2-bromoallyl substitution.
N-(2-Chloroallyl)cyclohexanecarboxamide: A similar compound with a chlorine atom instead of bromine.
N-(2-Iodoallyl)cyclohexanecarboxamide: A similar compound with an iodine atom instead of bromine.
Uniqueness
Cyclohexanecarboxamide, N-(2-bromoallyl)- is unique due to the presence of the 2-bromoallyl group, which imparts distinct chemical reactivity and potential biological activities. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing new compounds.
属性
CAS 编号 |
101564-20-9 |
|---|---|
分子式 |
C10H16BrNO |
分子量 |
246.14 g/mol |
IUPAC 名称 |
N-(2-bromoprop-2-enyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C10H16BrNO/c1-8(11)7-12-10(13)9-5-3-2-4-6-9/h9H,1-7H2,(H,12,13) |
InChI 键 |
SLUYDJPXDLADFL-UHFFFAOYSA-N |
规范 SMILES |
C=C(CNC(=O)C1CCCCC1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


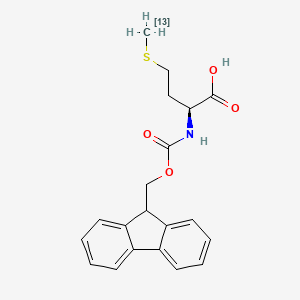
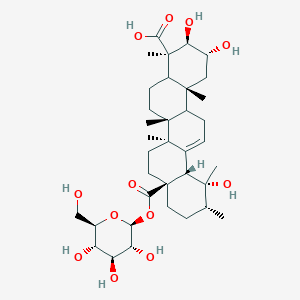
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084423.png)
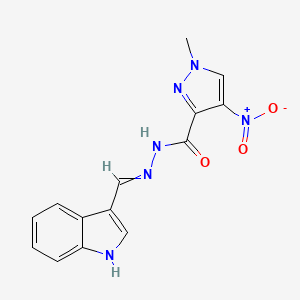
![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)
![Thieno[2,3-f][1,3]benzodioxole](/img/structure/B14084444.png)
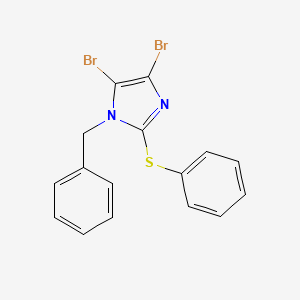
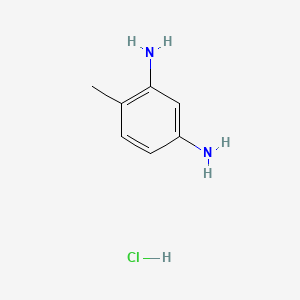
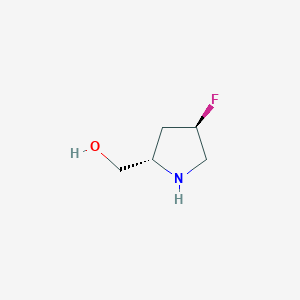
![methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate](/img/structure/B14084470.png)
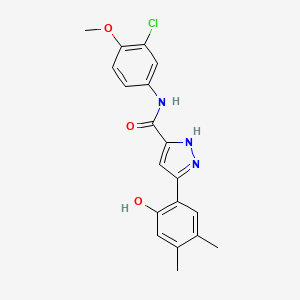
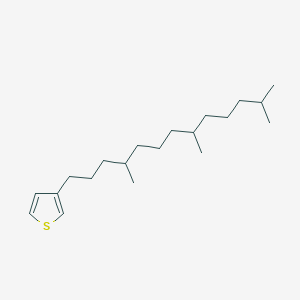
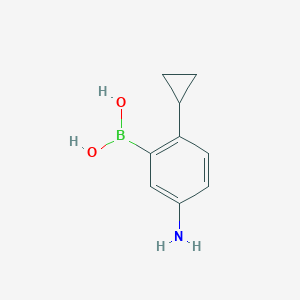
![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)
